3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Description
3-(3,4,5-Trimethoxy-phenyl)-pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound featuring a pyrido[3,4-e]-1,2,4-triazine core substituted with a 3,4,5-trimethoxyphenyl group at the 3-position. The compound is synthesized via condensation reactions, such as the coupling of a triazine precursor with 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone under reflux conditions, followed by purification using acetonitrile extraction .
Properties
CAS No. |
60445-73-0 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C15H14N4O3/c1-20-12-6-9(7-13(21-2)14(12)22-3)15-17-11-8-16-5-4-10(11)18-19-15/h4-8H,1-3H3 |
InChI Key |
GPCPKLSYPBVKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Pyrido(3,4-e)(1,2,4)triazine Hydrochloride Intermediates
A notable method involves the preparation of 3-(3',4',5'-trimethoxyphenyl)-1,2-dihydropyrido(3,4-e)(1,2,4)triazine hydrochloride as an intermediate, which is then further modified to obtain the target compound or its derivatives. According to a patent (US4424351A), the hydrochloride salt of the dihydropyrido-triazine is treated under acetylation conditions to yield 3-(3',4',5'-trimethoxyphenyl)-1-acetyl-1,2-dihydropyrido(3,4-e)(1,2,4)triazine hydrochloride with a high yield of 85% and melting point 271–272 °C. This method involves:
- Formation of the dihydropyrido-triazine hydrochloride intermediate.
- Acetylation using acetic anhydride.
- Isolation and purification of the acetylated product.
This approach highlights the utility of hydrochloride salts as stable intermediates for further functionalization.
Cyclocondensation and Ring Closure Strategies
While direct synthesis of the pyrido(3,4-e)(1,2,4)triazine core is less frequently detailed, related heterocyclic systems such as pyrazolo[4,3-e]triazines have been synthesized via cyclocondensation reactions involving hydrazine derivatives and chalcone intermediates. These methods typically proceed through:
- Preparation of chalcone intermediates via Claisen-Schmidt condensation.
- Reaction with hydrazine or substituted hydrazines to form the triazine ring.
- Subsequent functionalization to introduce aryl substituents.
Though this method is more common for pyrazolo-triazine systems, it provides a conceptual framework for synthesizing related pyrido-triazine compounds.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity: In vitro assays (e.g., MTT assay) indicate that derivatives of triazine structures exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .
-
Mechanism of Action: The anticancer activity is attributed to mechanisms such as:
- Induction of apoptosis through activation of caspases (caspase 9 and caspase 3/7).
- Inhibition of NF-κB signaling pathways.
- Promotion of pro-apoptotic factors like p53 and Bax .
Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal investigated the efficacy of 3-(3,4,5-trimethoxyphenyl)-pyrido(3,4-e)(1,2,4)triazine against human breast cancer cell lines. The results demonstrated that the compound exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin. The study concluded that structural modifications could enhance its biological activity further .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms underlying the anticancer effects of this compound. It was found that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through caspase activation and suppression of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trimethoxyphenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3,4,5-Trimethoxy-phenyl)-pyrido[3,4-e][1,2,4]triazine can be contextualized by comparing it to analogs with variations in substituents and core frameworks. Below is a detailed analysis:
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound introduces three electron-donating methoxy groups, which may enhance π-π stacking interactions in biological systems compared to halogenated analogs (e.g., fluorophenyl or trifluoromethylphenyl derivatives) .
Molecular Weight and Lipophilicity :
- The target compound (MW 325.33) is heavier than fluorinated analogs (MW 226–276), which may influence solubility and bioavailability.
- The trifluoromethyl group in CAS 121845-59-8 increases lipophilicity (logP ~2.5 estimated), whereas the trimethoxyphenyl group (logP ~1.8) balances hydrophobicity and hydrogen-bonding capacity .
Pharmacological Activity
- Antifungal Potential: Pyrido[3,4-e]-1,2,4-triazines are reported to inhibit fungal growth by disrupting ergosterol biosynthesis or cell wall integrity. For example, Reich et al. (1989) demonstrated that derivatives with electron-withdrawing substituents (e.g., halogens) exhibit moderate antifungal activity against Candida albicans (MIC 8–32 µg/mL) . The trimethoxyphenyl group in the target compound may enhance activity due to improved membrane penetration, though direct data is lacking.
- Comparative Efficacy : Fluorinated analogs (e.g., 4-fluorophenyl) show weaker activity compared to bulkier substituents like trifluoromethylphenyl, suggesting that both electronic and steric factors govern efficacy .
Biological Activity
3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound features a pyrido-triazine core that is substituted with a trimethoxyphenyl group, which may enhance its biological properties.
- Molecular Formula: C₁₅H₁₄N₄O₃
- Molecular Weight: 298.30 g/mol
- CAS Number: 60445-73-0
- IUPAC Name: 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine
Synthesis
The synthesis of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine typically involves cyclization reactions starting from 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized with an appropriate nitrile to yield the target triazine compound.
Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer activity. For instance:
- Cytotoxicity: In vitro studies using the MTT assay have demonstrated that compounds related to triazine structures can exhibit stronger cytotoxic effects than standard chemotherapeutics like cisplatin against various cancer cell lines such as MCF-7 and MDA-MB-231. These studies suggest that modifications in the triazine structure can enhance biological activity .
- Mechanism of Action: The anticancer activity is often attributed to mechanisms involving apoptosis induction and inhibition of key signaling pathways. For example, compounds similar to 3-(3,4,5-trimethoxyphenyl)-pyrido(3,4-e)(1,2,4)triazine have been shown to activate caspases (caspase 9 and caspase 3/7), suppress NF-κB expression, and promote pro-apoptotic factors like p53 and Bax .
Other Biological Activities
Beyond anticancer effects, triazine derivatives have been explored for various biological activities:
- Antimicrobial Activity: Some studies suggest potential antimicrobial properties against specific bacterial strains.
- Anti-inflammatory Effects: Certain triazine compounds have shown promise in reducing inflammation markers in preclinical models.
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of several triazine derivatives against breast cancer cell lines. The results indicated that specific modifications in the triazine structure significantly enhanced cytotoxicity compared to traditional agents. The most active derivative induced apoptosis through the activation of caspases and autophagy pathways .
Study 2: Structure-Activity Relationship
Research focusing on structure-activity relationships (SAR) of triazines revealed that substituents on the phenyl ring play a crucial role in modulating biological activity. Compounds with electron-donating groups exhibited improved interactions with target proteins involved in cancer progression .
Summary of Findings
| Property | Details |
|---|---|
| Cytotoxicity | Stronger than cisplatin against MCF-7 and MDA-MB-231 |
| Mechanism | Induces apoptosis via caspase activation; inhibits NF-κB |
| Other Activities | Potential antimicrobial and anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
